molecular formula C20H30O6 B610091 1H-2,10a-Ethanophenanthrene, kauran-17-al deriv. CAS No. 57743-92-7

1H-2,10a-Ethanophenanthrene, kauran-17-al deriv.

Cat. No. B610091
CAS RN: 57743-92-7
M. Wt: 366.45
InChI Key: YRNWJHCNUMMHJM-DZMXAUPWSA-N
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Description

Phlebiakauranol aldehyde is an antifungal and cytotoxic metabolite from Punctularia atropurpurascens.

Scientific Research Applications

Gibberellin Synthesis

1H-2,10a-ethanophenanthrene derivatives are utilized in the synthesis of gibberellin, a plant hormone. Mander and Urech (1983) demonstrated the conversion of phenanthrenone into 1H-2,10a-ethanophenanthrene, further leading to potential precursors for gibberellic acid (Mander & Urech, 1983).

Synthesis of Condensed Cyclic and Bridged-Ring Systems

Bhattacharjee, Ghatak, and Chakravarty (1984) explored the synthesis and intramolecular alkylations of specific hexahydrophenanthren derivatives, showcasing the potential of 1H-2,10a-ethanophenanthrene derivatives in creating complex molecular structures (Bhattacharjee, Ghatak, & Chakravarty, 1984).

Isolation of Kaurane Derivatives

Kim et al. (1995) isolated new ent-kaurane derivatives from Acanthopanax koreanum, indicating the significance of 1H-2,10a-ethanophenanthrene derivatives in natural product chemistry (Kim et al., 1995).

Eco-Friendly Synthesis in Water

Dabiri et al. (2008) discussed the eco-friendly synthesis of alkyl- or aryl-14H-dibenzo[a,j]xanthene derivatives in water, highlighting the versatility of 1H-2,10a-ethanophenanthrene derivatives in green chemistry applications (Dabiri et al., 2008).

Asymmetric Synthesis of Diterpenoids

The asymmetric synthesis of diterpenoids, such as the O-methylated isomer of natural diterpene 17-hydroxy-kauran-3-one, involves 1H-2,10a-ethanophenanthrene derivatives. This synthesis includes oxidative polycyclization and pinacol processes, as illustrated by Maertens, Desjardins, and Canesi (2016) (Maertens, Desjardins, & Canesi, 2016).

Anti-Platelet Aggregation Activity

Yang et al. (2002) investigated new ent-kaurane diterpenoids from Annona squamosa with anti-platelet aggregation activity, demonstrating the therapeutic potential of 1H-2,10a-ethanophenanthrene derivatives in medical research (Yang et al., 2002).

properties

CAS RN

57743-92-7

Product Name

1H-2,10a-Ethanophenanthrene, kauran-17-al deriv.

Molecular Formula

C20H30O6

Molecular Weight

366.45

IUPAC Name

(1S,4R,9R,10S,12R,13R,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde

InChI

InChI=1S/C20H30O6/c1-15(2)6-4-7-16(3)12(15)5-8-17-9-18(24,11-21)19(25,10-17)13(22)14(23)20(16,17)26/h11-13,22,24-26H,4-10H2,1-3H3/t12-,13+,16-,17-,18+,19-,20-/m1/s1

InChI Key

YRNWJHCNUMMHJM-DZMXAUPWSA-N

SMILES

CC1(CCCC2(C1CCC34C2(C(=O)C(C(C3)(C(C4)(C=O)O)O)O)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-2,10a-Ethanophenanthrene, kauran-17-al deriv.
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1H-2,10a-Ethanophenanthrene, kauran-17-al deriv.
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1H-2,10a-Ethanophenanthrene, kauran-17-al deriv.
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1H-2,10a-Ethanophenanthrene, kauran-17-al deriv.
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1H-2,10a-Ethanophenanthrene, kauran-17-al deriv.
Reactant of Route 6
1H-2,10a-Ethanophenanthrene, kauran-17-al deriv.

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